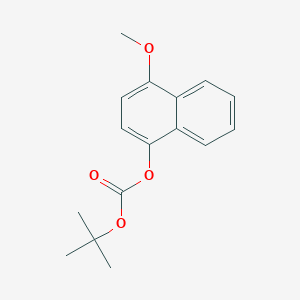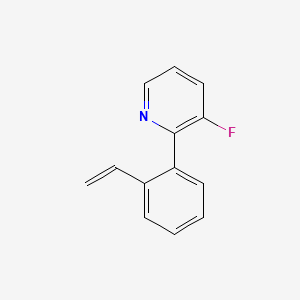
3-Fluoro-2-(2-vinylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10FN It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 3-position and a vinylphenyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-vinylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-fluoropyridine with a vinylphenyl derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-vinylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-(2-vinylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain proteins and enzymes, potentially leading to inhibitory or modulatory effects. The vinylphenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the vinylphenyl group, resulting in different chemical properties and reactivity.
3-Fluoropyridine: Similar fluorine substitution but without the vinylphenyl group, leading to distinct applications.
2-(2-Vinylphenyl)pyridine:
Uniqueness
3-Fluoro-2-(2-vinylphenyl)pyridine is unique due to the combination of the fluorine atom and the vinylphenyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The presence of both functional groups allows for versatile reactivity and interactions with different molecular targets.
Properties
Molecular Formula |
C13H10FN |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)-3-fluoropyridine |
InChI |
InChI=1S/C13H10FN/c1-2-10-6-3-4-7-11(10)13-12(14)8-5-9-15-13/h2-9H,1H2 |
InChI Key |
SNRWRMDLYDHXTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=C(C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


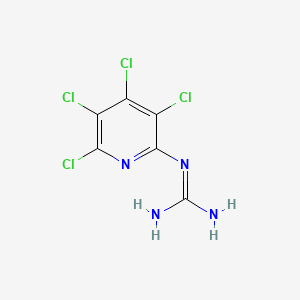
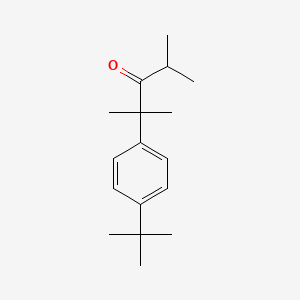
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
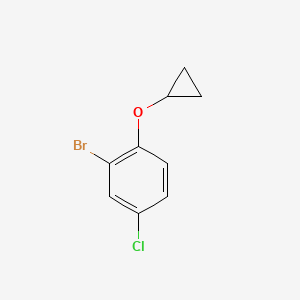
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
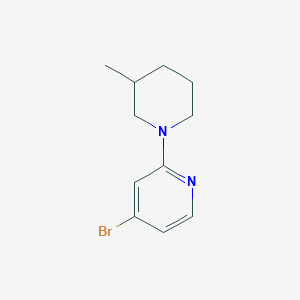
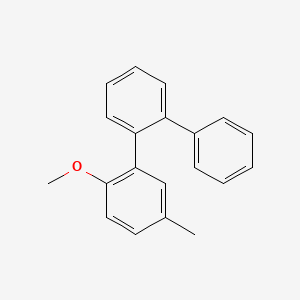
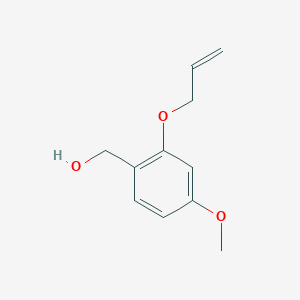
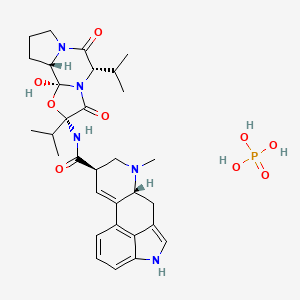
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
